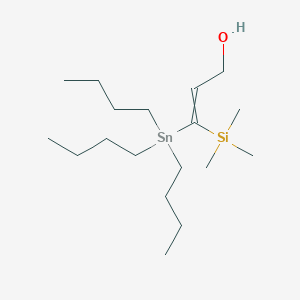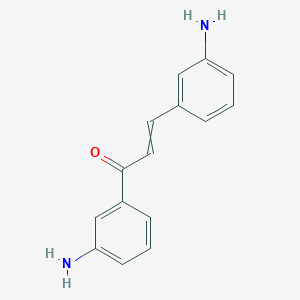
3-(Benzyloxy)pent-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)pent-2-enal: is an organic compound characterized by the presence of a benzyl ether group attached to a pent-2-enal backbone. This compound is of interest due to its unique structural features, which include an aldehyde group and a conjugated double bond, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)pent-2-enal can be achieved through various methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired product. Another method is the Heck reaction , which couples an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency. This method uses a boronic acid derivative and a halide in the presence of a palladium catalyst to form the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzyloxy)pent-2-enal undergoes various types of chemical reactions, including:
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides or amines
Major Products Formed:
Oxidation: 3-(Benzyloxy)pentanoic acid
Reduction: 3-(Benzyloxy)pent-2-enol
Substitution: Various substituted benzyl ethers
Aplicaciones Científicas De Investigación
3-(Benzyloxy)pent-2-enal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)pent-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The conjugated double bond allows for participation in pericyclic reactions , such as Diels-Alder reactions, which are important in synthetic organic chemistry .
Comparación Con Compuestos Similares
- 3-(Benzyloxy)prop-2-enal
- 3-(Benzyloxy)but-2-enal
- 3-(Benzyloxy)hex-2-enal
Comparison: Compared to its analogs, 3-(Benzyloxy)pent-2-enal is unique due to its specific chain length and the position of the double bond. This structural difference influences its reactivity and the types of reactions it can undergo. For example, the longer chain length in this compound may result in different steric and electronic effects compared to 3-(Benzyloxy)prop-2-enal .
Propiedades
Número CAS |
184590-99-6 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3-phenylmethoxypent-2-enal |
InChI |
InChI=1S/C12H14O2/c1-2-12(8-9-13)14-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Clave InChI |
FTEPQGOUFSWWMH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


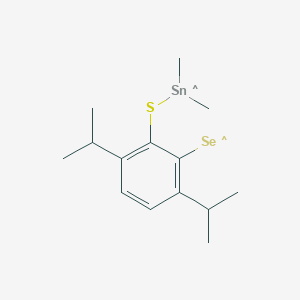
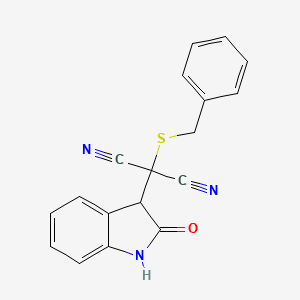
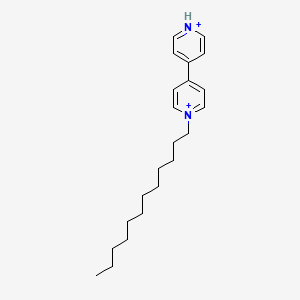
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
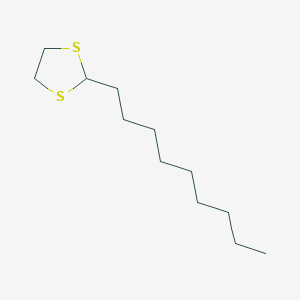
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)
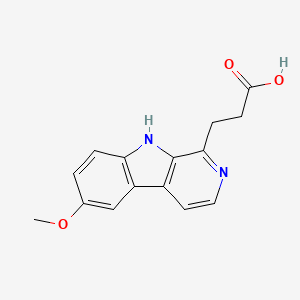
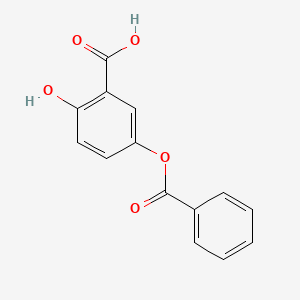
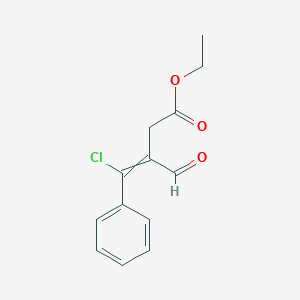

![(NE)-N-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine](/img/structure/B14272387.png)
